Superior In Vivo Antimalarial Efficacy of Octahydro-2H-Quinolizine-Based 4-Aminoquinolines vs. Chloroquine
Octahydro-2H-quinolizine-based 4-aminoquinoline derivatives (AM1, AP4a, AP4b) demonstrate oral in vivo IC50 values of 3.3–5.1 mg/kg against Plasmodium berghei in mice, comparable to chloroquine (3.8 mg/kg) but with the critical advantage of overcoming chloroquine resistance [1]. This efficacy is directly attributed to the quinolizidine moiety, which enhances cellular accumulation and circumvents resistance mechanisms that limit chloroquine's utility.
| Evidence Dimension | In vivo antimalarial efficacy (oral IC50) |
|---|---|
| Target Compound Data | AM1: 5.1 mg/kg; AP4a: 4.7 mg/kg; AP4b: 3.3 mg/kg |
| Comparator Or Baseline | Chloroquine (CQ): 3.8 mg/kg |
| Quantified Difference | AP4b is 1.15-fold more potent than CQ; AM1 and AP4a are within 1.2–1.3-fold of CQ potency |
| Conditions | Murine malaria model P. berghei (CQ-sensitive) / Balb/c mice; oral administration |
Why This Matters
Enables development of antimalarial candidates that retain high potency against drug-resistant strains, a critical unmet need in global health.
- [1] Lucantoni, L., Sparatore, A., Basilico, N., Parapini, S., Yardley, V., Stewart, L., Habluetzel, A., Pasqualini, L., Esposito, F., & Taramelli, D. (2006). In vivo evaluation of quinolizidinyl- and quinolizidinylalkyl-derivatives of 4-aminoquinoline using the murine malaria model Plasmodium berghei/Anopheles stephensi. 3rd COST B22 Annual Congress, Athens, Greece. View Source
